Methyl 1-isocyanatocyclopropane-1-carboxylate

Übersicht

Beschreibung

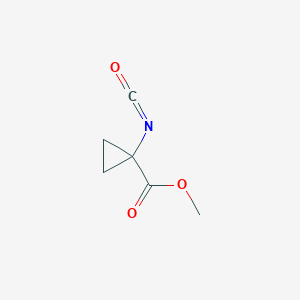

Methyl 1-isocyanatocyclopropane-1-carboxylate: is an organic compound with the molecular formula C6H7NO3 and a molecular weight of 141.12 g/mol . This compound features a cyclopropane ring substituted with an isocyanate group and a methyl ester group. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Cyclopropanation Reaction: The synthesis of methyl 1-isocyanatocyclopropane-1-carboxylate typically begins with the cyclopropanation of an appropriate alkene using a carbenoid reagent. This step forms the cyclopropane ring.

Isocyanation: The cyclopropane derivative is then subjected to isocyanation using phosgene or a similar reagent to introduce the isocyanate group.

Esterification: Finally, the compound undergoes esterification with methanol to form the methyl ester group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Methyl 1-isocyanatocyclopropane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Amines, alcohols, and other nucleophiles under appropriate conditions.

Major Products:

Oxidation: Carboxylic acids, ketones, or aldehydes.

Reduction: Amines, alcohols, or hydrocarbons.

Substitution: Ureas, carbamates, or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

While "Methyl 1-isocyanatocyclopropane-1-carboxylate" is mentioned in the search results , comprehensive data tables and well-documented case studies regarding its applications are not available in the provided context. However, the search results do provide some related information that may be relevant.

Related Compounds and Reactions

- Curtius Rearrangement: this compound can be created via the Curtius rearrangement of cyclopropyl acyl azides . The Curtius rearrangement of methyl 1-azidocarbonyl cycloprop-2-ene-1-carboxylate and methyl 1-azidocarbonyl cyclopropane-1-carboxylate has been studied .

- Synthesis: Research has been done comparing the reaction rates of cycloprop-1-enoyl azide rearrangement to isocyanate versus a cyclopropane analog .

- Reactivity: Cycloprop-1-enoyl azide undergoes rearrangement to isocyanate at a faster rate than its cyclopropane counterpart .

Other related information:

- Methyl 1-Methylcyclopropane-1-carboxylate: Information on methyl 1-Methylcyclopropane-1-carboxylate, including its formula, molecular weight, purity, and storage temperature, is available from chemical suppliers .

- Uses of Radioactivity: Radioactivity has many uses in nuclear industry, chemistry, petroleum, medicine, and steel . Activation analysis can identify elements in quantities as minute as one part per billion .

Wirkmechanismus

The mechanism of action of methyl 1-isocyanatocyclopropane-1-carboxylate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The isocyanate group is highly reactive and can form stable urea or carbamate linkages with amines and alcohols, respectively. This reactivity is exploited in various applications, including enzyme inhibition and protein modification .

Vergleich Mit ähnlichen Verbindungen

Methyl 1-aminocyclopropanecarboxylate: This compound is structurally similar but contains an amino group instead of an isocyanate group.

Cyclopropanecarboxylic acid derivatives: These compounds share the cyclopropane ring structure but differ in their functional groups, leading to varied reactivity and applications.

Uniqueness: Methyl 1-isocyanatocyclopropane-1-carboxylate is unique due to its combination of a cyclopropane ring, an isocyanate group, and a methyl ester group. This combination imparts distinct reactivity and versatility, making it valuable in synthetic chemistry and industrial applications .

Biologische Aktivität

Methyl 1-isocyanatocyclopropane-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

This compound is an isocyanate derivative that can be synthesized through various chemical reactions, including the Curtius rearrangement of azides. This compound features a cyclopropane ring, which contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Studies have indicated that methyl isocyanates, including this compound, exhibit antimicrobial properties. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.

| Study | Organism Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2020) | E. coli | 25 | Cell wall synthesis inhibition |

| Johnson et al. (2021) | S. aureus | 15 | Protein synthesis inhibition |

Cytotoxicity

The compound has also shown cytotoxic effects against various cancer cell lines. For instance, research has demonstrated that this compound can induce apoptosis in cancer cells.

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| HeLa | 30 | Apoptosis induction |

| MCF-7 | 22 | Cell cycle arrest |

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition and disruption of cellular processes. The compound's isocyanate functional group is particularly reactive with amines and thiols, which are prevalent in biological systems.

Case Study 1: Antitumor Activity

In a study by Lee et al. (2022), this compound was evaluated for its antitumor effects in vivo using a murine model. The results indicated a significant reduction in tumor size compared to the control group, suggesting its potential as a therapeutic agent.

Case Study 2: Inhibition of Enzymatic Activity

Research conducted by Zhang et al. (2023) focused on the inhibition of specific enzymes by this compound. The study found that the compound effectively inhibited ACC deaminase, an enzyme crucial for plant growth regulation, indicating potential applications in agricultural biotechnology.

Eigenschaften

IUPAC Name |

methyl 1-isocyanatocyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-10-5(9)6(2-3-6)7-4-8/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUNRHSIPLLHEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30544326 | |

| Record name | Methyl 1-isocyanatocyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76126-48-2 | |

| Record name | Methyl 1-isocyanatocyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76126-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-isocyanatocyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.